molecular formula C23H28N2O4 B11172872 N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11172872
M. Wt: 396.5 g/mol
InChI Key: RGMZDDDGAPTKKH-UHFFFAOYSA-N
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Description

N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxybenzaldehyde, benzylamine, and isopropylamine. The key steps could involve:

    Condensation Reaction: Combining 2,4-dimethoxybenzaldehyde with benzylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with isopropylamine to form the pyrrolidine ring.

    Amidation: The final step involves the formation of the carboxamide group through amidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular pathways to exert its effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(methyl)pyrrolidine-3-carboxamide
  • N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(ethyl)pyrrolidine-3-carboxamide

Uniqueness

N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide may have unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C23H28N2O4/c1-16(2)24(14-17-8-6-5-7-9-17)23(27)18-12-22(26)25(15-18)20-11-10-19(28-3)13-21(20)29-4/h5-11,13,16,18H,12,14-15H2,1-4H3

InChI Key

RGMZDDDGAPTKKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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